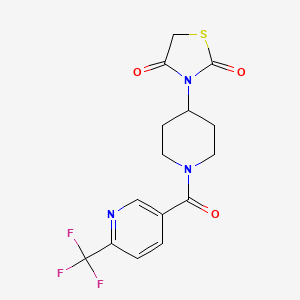

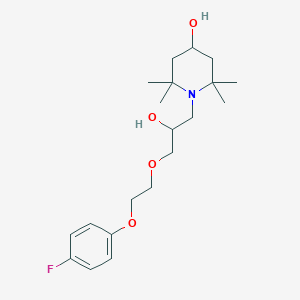

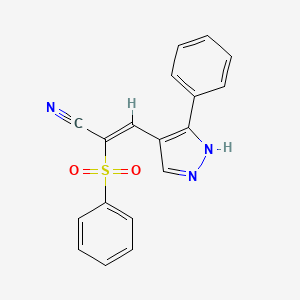

![molecular formula C32H50O2 B2605702 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane CAS No. 866155-43-3](/img/structure/B2605702.png)

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-phenoxy-phenols, which is a part of the structure of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane, can be achieved by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Molecular Structure Analysis

The molecular structure of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane can be found in various chemical databases . The molecular formula is C32H50O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane include its molecular formula (C32H50O2), melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Novel phenols and tropones bridged by nonamethylene chains have been synthesized, exploring the reactivity and structural constraints induced by the nonamethylene bridge on the aromatic rings. These studies offer insights into the synthesis pathways and reactivity of similar complex organic compounds (Hiyama et al., 1974).

- Research on the synthesis of branched para-nonylphenol isomers highlights the occurrence and quantification of these compounds in commercial mixtures. This work is crucial for understanding the synthesis and analysis of compounds with similar structural features (Ruß et al., 2005).

Chemical Reactions and Mechanisms

- Studies on the non-phenolic oxidative coupling of phenol ether derivatives provide valuable insights into the chemical reactions and mechanisms that could be applicable to the synthesis and modification of similar organic compounds (Kita et al., 1996).

- Research into the synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies contributes to the understanding of the structural determinants of bioactivity and environmental impact of phenolic compounds (Boehme et al., 2010).

Environmental Impact and Biodegradation

- Investigations on the role of laccase in the bioremediation of Bisphenol A using reverse micelles systems demonstrate the potential for enzymatic degradation pathways for phenolic environmental pollutants, offering insights into the biodegradation of structurally related compounds (Chhaya & Gupte, 2013).

Advanced Materials and Applications

- The synthesis and characterization of polyurethanes with pendant hydroxyl groups derived from phenoxycarbonyloxymethyl ethylene carbonate illustrate the potential applications of such materials in various fields, including materials science and engineering (Ubaghs et al., 2004).

Wirkmechanismus

The mechanism of action of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane is not explicitly mentioned in the search results. It is primarily used for scientific research.

Eigenschaften

IUPAC Name |

1-nonoxy-4-[2-(4-nonoxyphenyl)ethyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O2/c1-3-5-7-9-11-13-15-27-33-31-23-19-29(20-24-31)17-18-30-21-25-32(26-22-30)34-28-16-14-12-10-8-6-4-2/h19-26H,3-18,27-28H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAOFCQAWQAYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)OCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

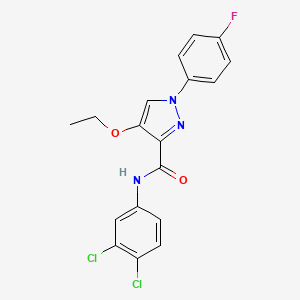

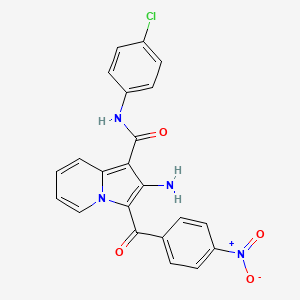

![(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B2605622.png)

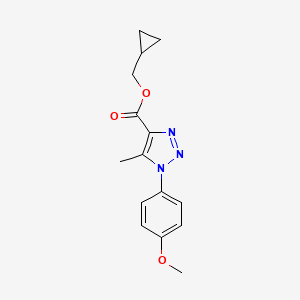

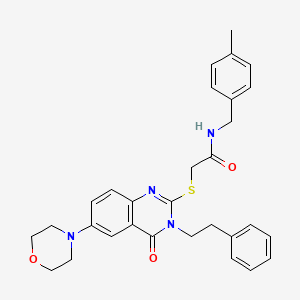

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)

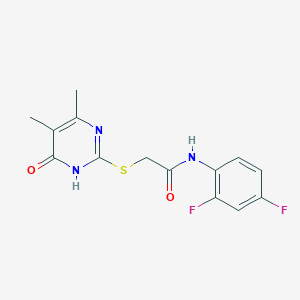

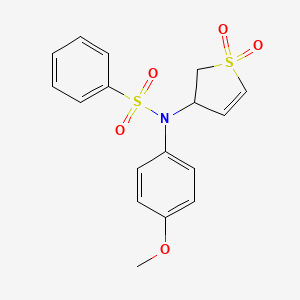

![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)

![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)

![2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione](/img/structure/B2605637.png)